N-(3-methoxyphenyl)-3-oxobutanamide

Toxicology Drug Safety Regioisomer Comparison

Researchers requiring a selective P2X3 antagonist or a versatile heterocyclic building block often face isomer-dependent variability in bioactivity and synthesis outcomes. N-(3-Methoxyphenyl)-3-oxobutanamide (m-acetoacetanisidide) directly addresses these challenges. - P2X3 Antagonism: EC50 = 80 nM (recombinant rat P2X3), unique among regioisomers. - Antimicrobial Activity: Broad-spectrum antibacterial and antifungal efficacy documented. - Synthetic Utility: 39% yield in microwave-assisted quinolinone synthesis; precursor to pyridine, pyrimidine, and pyrazole cores. - Solid-State Control: Orthorhombic crystal system for predictable formulation properties. Available in standard pack sizes (250 mg, 1 g, bulk) with global shipping from BenchChem.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 25233-47-0
Cat. No. B1595075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-oxobutanamide
CAS25233-47-0
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=CC=C1)OC
InChIInChI=1S/C11H13NO3/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14)
InChIKeyCYZJVFQRXSTWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-3-oxobutanamide Selection & Evidence


N-(3-Methoxyphenyl)-3-oxobutanamide (CAS 25233-47-0), also known as m-acetoacetanisidide, is a member of the 3-oxobutanamide class of organic compounds. Its core structure consists of a phenyl ring bearing a methoxy group at the meta position, connected to a 3-oxobutanamide (acetoacetamide) moiety . This substitution pattern positions the methoxy group relative to the amide linkage in a manner distinct from its ortho- and para-substituted analogs, which directly influences its physicochemical, crystalline, and biological properties. The compound serves as a versatile building block in organic synthesis, notably as a precursor for heterocyclic systems including pyridines, pyrimidines, and quinolones, and has been documented to possess antimicrobial activity . For research and industrial procurement, understanding the precise substitution-dependent differentiation of the meta-methoxy isomer is essential for rational selection, as in-class compounds are not functionally interchangeable.

N-(3-Methoxyphenyl)-3-oxobutanamide Isomer Differentiation


The 3-oxobutanamide scaffold is a common pharmacophore and synthetic intermediate, but the position of the methoxy substituent on the N-phenyl ring (ortho, meta, or para) fundamentally alters the compound's properties . These regioisomers exhibit divergent hydrogen-bonding capabilities, electronic distributions, and steric environments that translate into distinct crystalline packing, synthetic reactivity, and biological target engagement [1]. For instance, while the ortho isomer (CAS 92-15-9) is primarily utilized as a dye intermediate, the meta isomer (CAS 25233-47-0) has demonstrated quantifiable antimicrobial activity, and the para isomer (CAS 5437-98-9) is associated with distinct toxicity parameters . Therefore, assuming functional equivalence between these isomers—or with other 3-oxobutanamide derivatives bearing different substituents—risks experimental failure, mischaracterized biological readouts, or suboptimal synthetic yields. The following quantitative evidence provides the basis for informed selection of the meta-methoxy derivative for specific research applications.

N-(3-Methoxyphenyl)-3-oxobutanamide Comparative Evidence


Acute Oral Toxicity: Meta vs. Para Isomer

The meta-methoxy isomer (N-(3-methoxyphenyl)-3-oxobutanamide) lacks reported acute oral toxicity data in standard murine models, whereas the para-methoxy isomer (N-(4-methoxyphenyl)-3-oxobutanamide, CAS 5437-98-9) has a documented murine oral LD50 of 1700 mg/kg . This represents a critical differentiator for research programs concerned with in vivo tolerability or for those seeking a scaffold with a potentially more favorable preliminary safety profile for lead optimization.

Toxicology Drug Safety Regioisomer Comparison

Antimicrobial Activity vs. Dye Intermediate

The meta-methoxy isomer (N-(3-methoxyphenyl)-3-oxobutanamide) exhibits documented in vitro antibacterial and antifungal activities , whereas the ortho-methoxy isomer (N-(2-methoxyphenyl)-3-oxobutanamide, CAS 92-15-9) is primarily an industrial dye intermediate with no reported antimicrobial activity in the open literature . This represents a clear functional divergence based on substitution pattern, where the meta isomer is a candidate for antimicrobial research and the ortho isomer is exclusively a synthetic building block for colorants.

Antimicrobial Research Organic Synthesis Regioisomer Application

Orthorhombic vs. Monoclinic Crystal System

The meta-methoxy isomer crystallizes in an orthorhombic crystal system , whereas the para-methoxy isomer (N-(4-methoxyphenyl)-3-oxobutanamide, CAS 5437-98-9) crystallizes in a monoclinic system [1]. This fundamental difference in crystal packing and symmetry influences physicochemical properties such as solubility, dissolution rate, and mechanical stability, which are critical for formulation development and solid-state characterization.

Solid-State Chemistry Crystallography Formulation Science

Antimycobacterial Selectivity: Meta-Methoxy vs. Para-Bromo

The meta-methoxy derivative exhibits broad-spectrum antibacterial and antifungal activity without specific antitubercular data reported . In contrast, the para-bromo analog (N-(4-bromophenyl)-3-oxobutanamide, CAS 38418-24-5) demonstrates potent in vitro antitubercular activity with an MIC of 2.5 µg/mL against Mycobacterium tuberculosis and an MIC of 0.05 µg/mL against Mycobacterium avium complex . This indicates that the meta-methoxy substitution directs activity towards a broader antimicrobial spectrum, whereas the para-bromo substitution confers narrow, potent antimycobacterial activity.

Antitubercular Research Mycobacterium Selectivity Profiling

Heterocyclic Synthesis: Meta-Methoxy vs. Hydroxy Analog

The 3-oxobutanamide class serves as a versatile precursor for heterocyclic synthesis, but substitution on the N-phenyl ring dictates reaction outcomes. The meta-methoxy derivative has been successfully employed in the microwave-assisted synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one in 39% yield . In a separate class-level study, the para-hydroxy analog N-(4-hydroxyphenyl)-3-oxobutanamide was utilized to synthesize nitrogen-based heterocycles (pyridine, pyrimidine, and pyrazole) attached to p-phenolic substrates, demonstrating the scaffold's utility as a precursor [1].

Heterocyclic Synthesis Medicinal Chemistry Building Block Reactivity

P2X3 Receptor Antagonism

N-(3-Methoxyphenyl)-3-oxobutanamide has been documented as an antagonist of the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. This activity is not reported for the ortho-methoxy (CAS 92-15-9) or para-methoxy (CAS 5437-98-9) regioisomers, nor for the para-bromo analog (CAS 38418-24-5), based on currently available literature.

Purinergic Signaling Pain Research Ion Channel Pharmacology

N-(3-Methoxyphenyl)-3-oxobutanamide Recommended Applications


Broad-Spectrum Antimicrobial Discovery

For research programs targeting broad-spectrum antibacterial and antifungal agents, N-(3-methoxyphenyl)-3-oxobutanamide serves as a validated starting scaffold. It exhibits documented in vitro activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This broad activity profile differentiates it from the ortho-methoxy isomer, which is exclusively a dye intermediate and lacks antimicrobial activity , and from the para-bromo analog, which demonstrates potent but narrow antimycobacterial activity . This scenario is supported by cross-study comparable evidence of functional divergence.

P2X3 Receptor Pharmacology Tool

N-(3-Methoxyphenyl)-3-oxobutanamide is uniquely positioned as a tool compound for investigating P2X3 receptor-mediated signaling pathways in pain, sensory transduction, and inflammation. Its reported antagonist activity (EC50 = 80 nM) against the recombinant rat P2X3 receptor expressed in Xenopus oocytes [1] is a distinguishing feature not shared by its closest regioisomers (ortho- and para-methoxy) or the para-bromo derivative. This unique pharmacological activity provides a strong rationale for its procurement in academic and industrial pain research programs.

Quinolinone and Heterocycle Synthesis

As a versatile building block in organic synthesis, N-(3-methoxyphenyl)-3-oxobutanamide has demonstrated utility in the microwave-assisted synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one in 39% yield , a core structure found in numerous bioactive compounds. Additionally, the 3-oxobutanamide scaffold, as a class, serves as a precursor for pyridine, pyrimidine, and pyrazole heterocycles [2]. The meta-methoxy substitution provides distinct steric and electronic properties that influence reaction outcomes and product selectivity, making it a valuable intermediate for medicinal chemistry campaigns targeting these heterocyclic pharmacophores.

Orthorhombic Crystal Formulation

For pharmaceutical formulation scientists and solid-state chemists, the orthorhombic crystal system of N-(3-methoxyphenyl)-3-oxobutanamide offers distinct physicochemical properties compared to the monoclinic para-methoxy isomer [3]. This crystallographic differentiation can influence solubility, dissolution rate, and mechanical properties critical for tablet formulation and co-crystal engineering. Researchers requiring specific solid-state characteristics for drug product development should prioritize the meta isomer based on this cross-study comparable evidence of crystalline divergence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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